molecular formula C26H28N6O9S2 B1667345 7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate CAS No. 105358-77-8

7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate

Cat. No. B1667345
CAS RN: 105358-77-8
M. Wt: 632.7 g/mol
InChI Key: QDBUMQXESHMJDI-AVRDEDQJSA-N
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Description

BO-1236 is a new antipseudomonal cephalosporin.

Scientific Research Applications

Antibacterial Activity

This chemical compound, a variant of cephalosporin antibiotics, demonstrates significant antibacterial properties. Research has shown that derivatives of this compound, particularly ones with modifications in the oxyimino and quaternary ammonium moieties, exhibit broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa. Studies have emphasized its potent antibacterial effectiveness, making it a candidate for treating bacterial diseases and infections (Song & Kim, 1992), (Morin & Leonard, 2009), (Sakagami et al., 1990).

Structural and Synthetic Studies

Comprehensive studies have been conducted on the synthesis of variants of this compound, focusing on structural modifications to enhance its antibacterial properties. The variations in the oxyimino moiety and the incorporation of different side chains have been a key area of research, leading to derivatives with enhanced antibacterial activities. These studies are pivotal in understanding the structural requirements for the compound’s efficacy against various bacterial strains (Arimoto et al., 1988), (Yoshida et al., 1989).

Oral Bioavailability and Pharmacokinetics

Several studies have explored the oral bioavailability and pharmacokinetics of derivatives of this compound. The focus has been on improving the absorption and urinary recovery of these compounds in animal models, which is crucial for their effectiveness as orally administered antibiotics. These investigations provide insights into the potential of these compounds as more effective treatment options for bacterial infections (Sakagami et al., 1991), (Kamachi et al., 1988).

properties

CAS RN

105358-77-8

Product Name

7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate

Molecular Formula

C26H28N6O9S2

Molecular Weight

632.7 g/mol

IUPAC Name

(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(5,6-dihydroxy-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C26H28N6O9S2/c1-26(2,24(39)40)41-30-17(14-10-43-25(27)28-14)20(35)29-18-21(36)31-19(23(37)38)13(9-42-22(18)31)8-32(3)6-11-4-15(33)16(34)5-12(11)7-32/h4-5,10,18,22H,6-9H2,1-3H3,(H6-,27,28,29,30,33,34,35,37,38,39,40)/t18-,22-/m0/s1

InChI Key

QDBUMQXESHMJDI-AVRDEDQJSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-]

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-]

Appearance

Solid powder

Other CAS RN

105358-77-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-(2-(2-aminothiazol-4-yl)-2-(1- carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate
BO 1236
BO-1236
L 658310
L-658,310

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate
Reactant of Route 2
7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate
Reactant of Route 3
7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate
Reactant of Route 4
7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate
Reactant of Route 5
7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate
Reactant of Route 6
7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate

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